molecular formula C13H13NO3 B1260614 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one

3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one

Cat. No. B1260614
M. Wt: 231.25 g/mol
InChI Key: OPXGVSONLRUDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one is a natural product found in Halichondria and Trichocladium griseum with data available.

Scientific Research Applications

1. Synthesis and Physicochemical Properties

Dihydropyridine derivatives, including those related to 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one, have been synthesized and studied for their physical properties. Research by Baluja and Talaviya (2016) involved measuring densities, viscosities, and ultrasonic velocities of these derivatives in dimethyl sulfoxide at different temperatures. This study aids in understanding the solute-solvent and solute-solute interactions of these compounds, providing insights into their structural properties (Baluja & Talaviya, 2016).

2. Anti-allergic Potential

A significant application of this compound comes from its potential anti-allergic properties. Andrioli et al. (2012) isolated a δ-lactam derivative from a thermophilic soil fungus, which exhibited in vitro anti-allergic activity. This derivative demonstrated comparable anti-allergic activity to known medications and showed no cytotoxicity at certain concentrations, suggesting its potential as a lead compound in developing anti-allergic drugs (Andrioli et al., 2012).

3. Structural Studies and Pharmacological Activity

The structural aspects of dihydropyridine derivatives and their pharmacological activities have been a subject of study. Fossheim et al. (1982) investigated the molecular structures of various dihydropyridine derivatives, including their crystal structures. The study found a correlation between the pharmacological activities of these compounds, such as their role as calcium channel antagonists, and the degree of ring puckering in their structure (Fossheim et al., 1982).

4. Antioxidant and Anti-inflammatory Applications

Dihydropyridine derivatives have also been explored for their antioxidant and anti-inflammatory properties. Subudhi and Sahoo (2011) synthesized a series of novel dihydropyridine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant action, comparable to standard antioxidants, and showed efficacy against inflammation (Subudhi & Sahoo, 2011).

5. Photophysical and Photochemical Studies

The photophysical and photochemical behavior of nitrophenyldihydropyridines, which are structurally related to the compound , has been investigated. Fasani et al. (2006) studied the intramolecular electron transfer in these compounds, providing insights into their potential use in photoinduced electron-transfer systems (Fasani et al., 2006).

properties

Product Name

3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-[2-(4-hydroxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C13H13NO3/c15-11-5-3-9(4-6-11)12(16)8-10-2-1-7-14-13(10)17/h2-6,15H,1,7-8H2,(H,14,17)

InChI Key

OPXGVSONLRUDAA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=C1)CC(=O)C2=CC=C(C=C2)O

synonyms

3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
Reactant of Route 2
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
Reactant of Route 3
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
Reactant of Route 4
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
Reactant of Route 5
Reactant of Route 5
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
Reactant of Route 6
Reactant of Route 6
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.